
Veverimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.
科学的研究の応用
Clinical Applications
1. Treatment of Metabolic Acidosis in Chronic Kidney Disease
Metabolic acidosis is a common complication in patients with CKD, leading to adverse outcomes such as muscle wasting, bone demineralization, and increased mortality risk. Veverimer has shown significant efficacy in correcting metabolic acidosis in clinical trials:
- Study Findings : In a multicenter, randomized, double-blind, placebo-controlled study involving 217 patients with CKD and metabolic acidosis, this compound was administered at a dosage of 6 g/day. Results indicated that 63% of patients on this compound achieved an increase in serum bicarbonate levels of at least 4 mmol/L compared to 38% in the placebo group (p < 0.001) . The treatment also demonstrated improvements in patient-reported physical functioning, with a mean change of 12.1 points on the Kidney Disease and Quality of Life-Physical Function Domain .
- Long-term Efficacy : A 40-week extension study confirmed that this compound not only corrected metabolic acidosis but also improved physical function over time. Participants reported better subjective measures of physical health and had fewer treatment discontinuations due to adverse events compared to placebo .
2. Impact on Diabetic Patients with CKD
This compound has also been evaluated specifically in diabetic patients suffering from CKD. A study involving 70 diabetic patients treated with this compound showed a significant increase in serum bicarbonate levels (4.4 mmol/L) compared to those receiving placebo (2.9 mmol/L) after one year . Additionally, physical performance metrics improved markedly, indicating that this compound can effectively address metabolic acidosis while enhancing overall physical function.
Case Studies
VALOR-CKD Trial
The VALOR-CKD trial was a pivotal Phase 3 study designed to evaluate the efficacy of this compound in slowing CKD progression while treating metabolic acidosis. Key findings include:
- Patient Demographics : The trial enrolled 2,198 patients across multiple sites globally, with a mean baseline estimated glomerular filtration rate (eGFR) of 29.2 mL/min/1.73 m² .
- Efficacy Results : After eight weeks of treatment, patients who achieved significant increases in serum bicarbonate were randomized to continue this compound or switch to placebo. The study aimed to assess whether maintaining elevated bicarbonate levels could slow CKD progression .
- Safety Profile : The safety profile of this compound was consistent with expectations for CKD populations, showing no significant increase in serious adverse events compared to placebo .
Summary of Findings
Study/Trial | Population | Primary Endpoint | Key Findings |
---|---|---|---|
Parent Study | CKD Patients (n=217) | Increase in serum bicarbonate | 63% vs 38% (p < 0.001) |
VALOR-CKD Trial | CKD Patients (n=2,198) | Slowing CKD progression | Significant safety profile; maintained bicarbonate levels |
Diabetic Study | Diabetic CKD Patients (n=70) | Increase in serum bicarbonate | 4.4 mmol/L vs 2.9 mmol/L (p < 0.05) |
特性
CAS番号 |
2099678-27-8 |
---|---|
分子式 |
(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z |
分子量 |
310.3101 |
IUPAC名 |
1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。